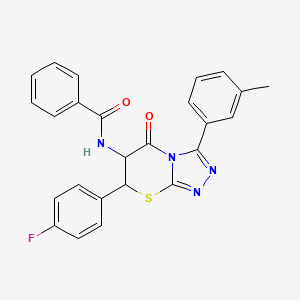
n-Methyl-2-nitro-4-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-2-nitro-4-phenoxyaniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, characterized by the presence of a nitro group, a methyl group, and a phenoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-nitro-4-phenoxyaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by methylation and phenoxylation. The nitration step involves treating aniline with a mixture of nitric acid and sulfuric acid to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Finally, the phenoxylation step involves reacting the intermediate with phenol in the presence of a catalyst like copper(II) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-2-nitro-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like sodium methoxide, copper(II) chloride as a catalyst.
Major Products Formed
Reduction: Formation of n-Methyl-2-amino-4-phenoxyaniline.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
n-Methyl-2-nitro-4-phenoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Methyl-2-nitro-4-phenoxyaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The methyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.
2,4-Dinitroaniline: Contains two nitro groups but lacks the methyl and phenoxy groups.
2-Amino-4-nitroaniline: Contains an amino group instead of the methyl group.
Uniqueness
n-Methyl-2-nitro-4-phenoxyaniline is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
| 23042-47-9 | |
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-methyl-2-nitro-4-phenoxyaniline |
InChI |
InChI=1S/C13H12N2O3/c1-14-12-8-7-11(9-13(12)15(16)17)18-10-5-3-2-4-6-10/h2-9,14H,1H3 |
Clé InChI |
YBZDGUKDRPGRLP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






